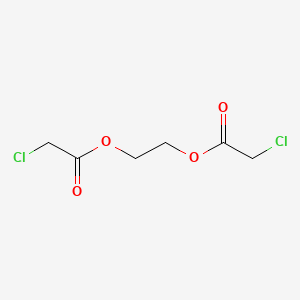

1,2-Bis(chloroacetoxy)ethane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroacetyl)oxyethyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2O4/c7-3-5(9)11-1-2-12-6(10)4-8/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIBHBNRMVLLKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)CCl)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56867-89-1 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-chloroacetyl)-ω-[(2-chloroacetyl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56867-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90219568 | |

| Record name | Ethylene bis(chloroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6941-69-1 | |

| Record name | Acetic acid, 2-chloro-, 1,1′-(1,2-ethanediyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6941-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene bis(chloroacetate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006941691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6941-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylene bis(chloroacetate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene bis(chloroacetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Bis(chloroacetoxy)ethane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAL3X9YZW7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Bis(chloroacetoxy)ethane (CAS Number: 6941-69-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 1,2-Bis(chloroacetoxy)ethane (CAS No. 6941-69-1), a bifunctional molecule with significant potential in polymer chemistry and materials science. This document consolidates available data on its physicochemical properties, safety and handling, synthesis, and applications, with a particular focus on its role as a cross-linking agent. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Chemical Identity and Properties

This compound is a diester of ethylene glycol and chloroacetic acid. Its bifunctional nature, possessing two reactive chloroacetyl groups, makes it a valuable intermediate and building block in organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 6941-69-1[1][2] |

| IUPAC Name | 2-[(2-chloroacetyl)oxy]ethyl chloroacetate[3] |

| Synonyms | Ethylene Glycol Bis(monochloroacetate), Ethylene Glycol Dichloroacetate, Acetic acid, chloro-, 1,2-ethanediyl ester[1] |

| Molecular Formula | C₆H₈Cl₂O₄[1] |

| Molecular Weight | 215.03 g/mol [1] |

| InChI Key | HIIBHBNRMVLLKH-UHFFFAOYSA-N[3] |

| Canonical SMILES | C(COC(=O)CCl)OC(=O)CCl[4] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to almost white powder or lump |

| Melting Point | 40.0 to 45.0 °C |

| Boiling Point | 158 °C at 8 mmHg |

| Solubility | No data available for water; expected to be soluble in many organic solvents. |

| Purity | >98.0% (GC) |

Spectroscopic Data

-

¹H NMR: The spectrum is expected to show two singlets. One for the four protons of the ethylene glycol backbone and another for the four protons of the two chloroacetyl groups.

-

¹³C NMR: The spectrum should display three distinct signals: one for the carbon of the ethylene glycol backbone, one for the carbonyl carbon of the ester group, and one for the carbon of the chloroacetyl group.

-

IR Spectroscopy: Key absorption bands are anticipated for the C=O (ester) stretching vibration (typically around 1750 cm⁻¹), C-O (ester) stretching, and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and fragmentation patterns corresponding to the loss of chloroacetyl groups and cleavage of the ester bonds.

Synthesis

A plausible and common method for the synthesis of this compound is the esterification of ethylene glycol with chloroacetic acid or its more reactive derivatives, such as chloroacetyl chloride.

General Experimental Protocol: Esterification of Ethylene Glycol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Ethylene glycol

-

Chloroacetyl chloride (2 equivalents)

-

Anhydrous, non-protic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, pyridine) (2 equivalents)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylene glycol and the tertiary amine base in the anhydrous solvent.

-

Cool the reaction mixture in an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the stirred solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).

-

Upon completion, quench the reaction by adding water or a dilute aqueous acid solution.

-

Separate the organic layer and wash it sequentially with water, a dilute aqueous solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Caption: Synthesis of this compound.

Reactivity and Applications

The reactivity of this compound is dominated by the two chloroacetyl groups. The chlorine atoms are susceptible to nucleophilic substitution by a wide range of nucleophiles, making this molecule an effective bifunctional cross-linking agent.

Cross-linking Agent in Polymer Chemistry

This compound is utilized as a cross-linking agent in the synthesis of polymers, resins, and adhesives. By reacting with functional groups on polymer chains (such as amines or thiols), it forms stable covalent bridges, which enhances the mechanical strength, thermal stability, and solvent resistance of the resulting materials. It is also employed in the textile industry to improve the dimensional stability and wrinkle resistance of fabrics.

Caption: Cross-linking of polymer chains.

Potential Applications in Drug Development

The ability of this compound to act as a cross-linker opens up potential applications in drug delivery systems. Specifically, it can be used to prepare cross-linked hydrogels. These three-dimensional polymer networks can encapsulate therapeutic agents and control their release. The properties of the hydrogel, such as swelling behavior and degradation rate, can be tuned by adjusting the degree of cross-linking, which in turn influences the drug release profile. While specific examples utilizing this compound in drug-eluting hydrogels are not prevalent in the literature, its fundamental properties make it a candidate for such applications.

Safety and Handling

Table 3: Hazard Information

| Hazard Statement | Classification |

| OSHA Haz Com 2012 / WHMIS 2015 | Not classifiable[1] |

| Hazard Statements (Sigma-Aldrich) | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[3] |

Note: There is a discrepancy in the hazard classification between different suppliers. It is recommended to handle this chemical with appropriate personal protective equipment.

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.[1]

Storage:

-

Keep the container tightly closed.

-

Store in a cool, dark, and dry place.

-

Store away from incompatible materials such as oxidizing agents.[1]

Hazardous Decomposition Products:

-

Combustion may produce carbon monoxide, carbon dioxide, and highly toxic hydrogen chloride gas.[1]

Conclusion

This compound is a versatile bifunctional molecule with established applications as a cross-linking agent in polymer and materials science. Its potential use in the development of drug delivery systems, particularly in the formation of hydrogels, warrants further investigation. This technical guide provides a summary of the currently available information to aid researchers and professionals in exploring the applications of this compound. Further research is needed to fully characterize its spectroscopic properties and to explore its full potential in pharmaceutical and biomedical applications.

References

Physical and chemical properties of 1,2-Bis(chloroacetoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2-Bis(chloroacetoxy)ethane. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes a detailed summary of the compound's properties, presented in a clear and structured format. While this guide delves into the chemical nature and synthesis of this compound, it is important to note that a thorough search of scientific literature yielded no specific information regarding its biological activity or involvement in signaling pathways. Therefore, the mandatory visualization of such pathways could not be generated.

Chemical and Physical Properties

This compound, also known as ethylene bis(chloroacetate), is a diester of ethylene glycol and chloroacetic acid. Its chemical structure and key identifiers are presented below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-(chloroacetoxy)ethyl chloroacetate |

| CAS Number | 6941-69-1[1] |

| Molecular Formula | C₆H₈Cl₂O₄[1] |

| Molecular Weight | 215.03 g/mol [1] |

| InChIKey | HIIBHBNRMVLLKH-UHFFFAOYSA-N[1] |

| SMILES | ClCC(=O)OCCOC(=O)CCl[1] |

The physical properties of this compound are summarized in the following table, providing essential data for handling, storage, and experimental design.

Table 2: Physical Properties

| Property | Value | Reference |

| Melting Point | 46 °C | [1] |

| Boiling Point | 284 °C | [1] |

| Boiling Point | 158°C/8mmHg | [2] |

| Purity | min 98% (GC) | [3][4] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR are valuable analytical techniques.

Experimental Protocol (General):

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and chloroalkane functional groups.

Experimental Protocol (General):

-

Sample Preparation: The sample can be analyzed as a thin film between salt plates (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing fragmentation patterns.

Experimental Protocol (General):

-

Ionization Method: Electron ionization (EI) is a common method for this type of molecule.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) can be used for separation and analysis.

-

Analysis: The mass spectrum will show the molecular ion peak and various fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be evident in the fragments containing chlorine atoms.

Synthesis and Purification

Synthesis

A general procedure for the synthesis of this compound involves the esterification of ethylene glycol with chloroacetyl chloride or chloroacetic acid.

Experimental Protocol: Esterification of Ethylene Glycol

This protocol describes a general method for the synthesis of this compound.

-

Materials:

-

Ethylene glycol

-

Chloroacetyl chloride (2.2 equivalents)

-

Pyridine (3 equivalents)

-

Dioxane (solvent)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 1 mole of ethylene glycol and 3 moles of pyridine in 500 mL of dioxane in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Heat the mixture to 80 °C.

-

Slowly add 2.2 moles of chloroacetyl chloride dropwise over 2-3 hours.

-

After the addition is complete, continue to heat the reaction mixture at 80 °C for 5-6 hours.

-

Allow the mixture to cool to room temperature and remove the dioxane by distillation under reduced pressure.

-

Add ethyl acetate to the residue and stir for 30 minutes.

-

Filter the mixture to remove the pyridinium salt.

-

Wash the filtrate with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the ethyl acetate by evaporation to yield the crude product.

-

Purification

Purification of the crude this compound can be achieved through recrystallization or column chromatography.

Experimental Protocol: Purification by Recrystallization

-

Solvent Selection: A suitable solvent or solvent mixture should be chosen in which the compound is soluble at high temperatures and sparingly soluble at low temperatures.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the hot solvent.

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Filter the hot solution to remove insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Chemical Reactivity and Applications

This compound is a bifunctional molecule with two reactive chloroacetyl groups. These groups can undergo nucleophilic substitution reactions, making the compound a useful cross-linking agent and an intermediate in organic synthesis. It has been used as a crosslinking agent in the production of polymers, such as resins and adhesives, to enhance their strength and durability.[5] It is also utilized in the textile industry to improve the wrinkle resistance and dimensional stability of fabrics.[5] In organic synthesis, it serves as a building block for more complex molecules.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature did not yield any specific information on the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. While some related chlorinated compounds have been studied for their toxicological and carcinogenic properties, no such data was found specifically for this compound. The lack of available data in this area prevents the creation of the mandatory signaling pathway diagrams as requested. Further research is required to explore the potential biological effects and applications of this compound in drug development.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Logical Relationships and Workflows

While no biological signaling pathways could be diagrammed, the general workflow for the synthesis and analysis of this compound can be visualized.

References

Synthesis of 1,2-Bis(chloroacetoxy)ethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,2-Bis(chloroacetoxy)ethane, a valuable bifunctional molecule utilized as a crosslinking agent and an intermediate in the synthesis of various specialized compounds. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant quantitative data to support research and development in the pharmaceutical and materials science sectors.

Core Synthesis Pathway: Acylation of Ethylene Glycol

The most direct and widely employed method for the synthesis of this compound is the diacylation of ethylene glycol with chloroacetyl chloride. This reaction is a nucleophilic acyl substitution where the hydroxyl groups of ethylene glycol act as nucleophiles, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme:

An In-depth Technical Guide to the Molecular Structure of Ethylene Glycol Dichloroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene glycol bis(dichloroacetate), also known as ethane-1,2-diyl bis(2,2-dichloroacetate), is an organic molecule of interest in various chemical and pharmaceutical research fields. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed, albeit inferred, synthetic protocol. The information presented herein is intended to support research and development activities by providing a consolidated resource on this specific chemical entity.

Molecular Structure and Identification

The definitive identification of Ethylene Glycol Dichloroacetate is crucial for any scientific investigation. The compound is systematically named Ethylene glycol bis(dichloroacetate), indicating it is a diester formed from one molecule of ethylene glycol and two molecules of dichloroacetic acid.

Key Identifiers:

| Identifier | Value |

| Chemical Name | Ethylene glycol bis(dichloroacetate) |

| Systematic Name | Ethane-1,2-diyl bis(2,2-dichloroacetate) |

| CAS Number | 18305-12-9[1][2] |

| Molecular Formula | C₆H₆Cl₄O₄ |

| Molecular Weight | 283.9 g/mol |

The structural formula of Ethylene glycol bis(dichloroacetate) is characterized by a central ethylene bridge connecting two dichloroacetate ester groups.

Caption: 2D structure of Ethylene Glycol Dichloroacetate.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₄O₄ | --INVALID-LINK-- |

| Molecular Weight | 283.9 g/mol | --INVALID-LINK-- |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available |

It is important to note the distinction from a similar compound, Ethylene glycol bis(monochloroacetate) (CAS 6941-69-1), for which more data is sometimes available. Researchers should ensure they are referencing data for the correct dichloro- substituted molecule.

Synthesis

A detailed, experimentally verified protocol for the synthesis of Ethylene glycol bis(dichloroacetate) is not prominently published. However, based on general principles of organic chemistry, a standard esterification procedure can be proposed. The most common method for synthesizing such esters is the Fischer esterification of an alcohol with a carboxylic acid in the presence of an acid catalyst.

Proposed Synthetic Pathway

The synthesis of Ethylene glycol bis(dichloroacetate) would involve the reaction of ethylene glycol with two equivalents of dichloroacetic acid.

Caption: Proposed synthesis of Ethylene Glycol Dichloroacetate.

Inferred Experimental Protocol

The following is a generalized, inferred protocol for the synthesis of Ethylene glycol bis(dichloroacetate). This protocol has not been experimentally validated and should be adapted and optimized under appropriate laboratory safety protocols.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, add ethylene glycol (1.0 equivalent) and dichloroacetic acid (2.2 equivalents). The use of a slight excess of the carboxylic acid can help drive the reaction to completion. A suitable solvent that forms an azeotrope with water, such as toluene or cyclohexane, should be added to facilitate the removal of water.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 0.1-1 mol%).

-

Reaction: The reaction mixture is heated to reflux. The water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or by observing the cessation of water collection.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted dichloroacetic acid, followed by washing with brine. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or recrystallization to yield pure Ethylene glycol bis(dichloroacetate).

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

-

-CH₂- (ethylene glycol backbone): A singlet is expected for the four equivalent protons of the ethylene bridge. The chemical shift would likely be in the range of 4.0-4.5 ppm, shifted downfield from ethylene glycol itself due to the deshielding effect of the adjacent ester groups.

-

-CHCl₂ (dichloroacetate): A singlet is expected for the two equivalent protons of the dichloroacetyl groups. The chemical shift would likely be in the range of 6.0-6.5 ppm, significantly downfield due to the strong deshielding effect of the two chlorine atoms and the carbonyl group.

¹³C NMR Spectroscopy (Predicted)

-

-CH₂- (ethylene glycol backbone): A single peak is expected for the two equivalent carbons of the ethylene bridge, likely in the range of 60-70 ppm.

-

-CHCl₂ (dichloroacetate): A single peak is expected for the two equivalent dichloromethyl carbons, likely in the range of 65-75 ppm.

-

C=O (carbonyl): A single peak for the two equivalent carbonyl carbons is expected in the typical ester carbonyl region, around 165-175 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1740-1760 cm⁻¹, characteristic of an ester carbonyl group.

-

C-O Stretch: Absorption bands corresponding to the C-O stretching of the ester linkage are expected in the region of 1100-1300 cm⁻¹.

-

C-Cl Stretch: Strong absorption bands for the C-Cl bonds are expected in the fingerprint region, typically between 600-800 cm⁻¹.

-

C-H Stretch: Aliphatic C-H stretching vibrations from the ethylene and dichloromethyl groups would appear around 2900-3000 cm⁻¹.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 282, 284, 286, 288, and 290 would be expected, with an isotopic pattern characteristic of a molecule containing four chlorine atoms. Common fragmentation patterns would likely involve the cleavage of the ester bonds, leading to fragments corresponding to the dichloroacetyl group and the ethylene glycol dication.

Conclusion

Ethylene glycol bis(dichloroacetate) is a distinct chemical entity with a well-defined molecular structure. While detailed experimental data on its properties and synthesis are scarce in publicly accessible literature, its characteristics can be reasonably inferred from the principles of organic chemistry and data available for analogous compounds. This guide provides a foundational understanding of its molecular structure and a starting point for further experimental investigation. Researchers are encouraged to perform their own analyses to obtain precise data for their specific applications.

References

An In-depth Technical Guide to 1,2-Bis(chloroacetoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(chloroacetoxy)ethane, also known by its synonyms Ethylene glycol bis(monochloroacetate) and Ethylene glycol dichloroacetate, is a bifunctional organic compound with the chemical formula C₆H₈Cl₂O₄. Its structure features a central ethylene glycol core esterified with two chloroacetic acid molecules. This symmetrical diester possesses two reactive chloroacetyl groups, making it a valuable cross-linking agent and a versatile building block in organic synthesis. Its primary applications lie in polymer chemistry, where it is used to enhance the mechanical properties of resins and adhesives, and in the textile industry to improve fabric resilience. While its direct role in drug development is not extensively documented in publicly available literature, its characteristics as a cross-linker suggest potential applications in the formulation of drug delivery systems, such as hydrogels, and in the synthesis of more complex pharmaceutical intermediates.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6941-69-1 | [1] |

| Molecular Formula | C₆H₈Cl₂O₄ | [1] |

| Molecular Weight | 215.03 g/mol | [1] |

| Appearance | White to Almost white powder to lump | [2] |

| Melting Point | 40.0 to 45.0 °C | [2] |

| Boiling Point | 158°C/8mmHg | [3] |

| Purity | >98.0% (GC) | [2] |

Synthesis

The primary method for the synthesis of this compound is the esterification of ethylene glycol with either chloroacetic acid or, more commonly, chloroacetyl chloride. The use of chloroacetyl chloride is generally preferred due to its higher reactivity, which allows for a more efficient reaction.

General Experimental Protocol: Esterification of Ethylene Glycol with Chloroacetyl Chloride

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Ethylene glycol

-

Chloroacetyl chloride

-

A suitable non-reactive solvent (e.g., dichloromethane, chloroform)

-

A tertiary amine base (e.g., triethylamine, pyridine) to act as a hydrogen chloride scavenger

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Apparatus for reflux, extraction, and distillation/crystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, dissolve ethylene glycol in the chosen anhydrous solvent.

-

Add a stoichiometric excess (typically 2.2 equivalents) of the tertiary amine base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a slight excess (typically 2.1 equivalents) of chloroacetyl chloride dropwise from the dropping funnel while maintaining the low temperature. The addition is exothermic and will result in the formation of a precipitate (the hydrochloride salt of the amine base).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a period of 2-4 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and filter to remove the precipitated amine hydrochloride salt.

-

Wash the filtrate with water, followed by a dilute aqueous acid solution (e.g., 1M HCl) to remove any remaining amine, and then with a saturated sodium bicarbonate solution to neutralize any excess acid.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by vacuum distillation to yield pure this compound.

Logical Workflow for Synthesis:

References

Spectroscopic Profile of 1,2-Bis(chloroacetoxy)ethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,2-Bis(chloroacetoxy)ethane (CAS No. 6941-69-1), a molecule of interest in various chemical and pharmaceutical applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.45 | s | 4H | -O-CH₂-CH₂-O- |

| 4.15 | s | 4H | Cl-CH₂-C(=O)- |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 166.8 | -C=O |

| 64.0 | -O-CH₂- |

| 40.6 | Cl-CH₂- |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1760 | Strong | C=O stretch (ester) |

| 1280 | Strong | C-O stretch (ester) |

| 1160 | Strong | C-O-C stretch |

| 780 | Strong | C-Cl stretch |

| 2960 | Medium | C-H stretch (aliphatic) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 214/216/218 | Low | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peaks with Cl isotopes) |

| 137/139 | High | [M - OCH₂CCl]⁺ |

| 107/109 | Medium | [ClCH₂COOCH₂]⁺ |

| 77/79 | High | [ClCH₂CO]⁺ |

| 49/51 | High | [CH₂Cl]⁺ |

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols representative of the methods used for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound in a deuterated solvent, typically chloroform-d (CDCl₃), was prepared. The ¹H and ¹³C NMR spectra were recorded on a spectrometer, such as a 90 MHz or a Varian A-60 instrument.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum of this compound was obtained from a neat sample prepared as a thin liquid film between potassium bromide (KBr) or sodium chloride (NaCl) plates (capillary cell method).[1] Alternatively, a solution in a suitable solvent like carbon tetrachloride (CCl₄) can be used.[1] The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectral data was acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The molecule was ionized, typically by electron impact (EI), and the resulting fragments were separated based on their mass-to-charge ratio (m/z).

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Solubility Profile of 1,2-Bis(chloroacetoxy)ethane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Bis(chloroacetoxy)ethane (CAS No: 6941-69-1). Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for understanding and determining its solubility. This includes a compilation of its physicochemical properties, qualitative solubility information inferred from structurally analogous compounds, and a detailed, generalized experimental protocol for solubility determination. Furthermore, this guide presents logical workflows to aid researchers in their experimental design.

Introduction

This compound is a diester of ethylene glycol and chloroacetic acid. Its molecular structure, containing both polar ester groups and nonpolar hydrocarbon portions, suggests a nuanced solubility profile in various organic solvents. Understanding this solubility is critical for its application in synthesis, purification, formulation, and various other chemical processes. This guide aims to bridge the current information gap by providing a foundational understanding of its likely solubility behavior and the means to quantify it.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physical and chemical properties. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 6941-69-1 | [1] |

| Molecular Formula | C6H8Cl2O4 | [1] |

| Molecular Weight | 215.03 g/mol | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Purity | Typically available as ≥98% (GC) | [1] |

Predicted Solubility Profile in Organic Solvents

The following table presents qualitative solubility information for compounds with similar functional groups. This information can be used to guide solvent selection for experimental solubility determination.

| Structurally Similar Compound | Solvent | Qualitative Solubility | Reference |

| 1,2-bis(2-chloroethoxy)ethane | Ethanol | Generally Soluble | [2] |

| Acetone | Generally Soluble | [2] | |

| Dichloromethane | Generally Soluble | [2] | |

| Water | Poor Solubility | [2] | |

| 1,2-bis(chloromethoxy)ethane | Chloroform | Slightly Soluble | |

| Dichloromethane | Slightly Soluble | ||

| Methanol | Slightly Soluble | ||

| Dicarboxylic Acid Esters (general) | Ethers | Generally Soluble | |

| Alcohols | Generally Soluble | ||

| Water | Limited solubility for longer chains |

Based on this, this compound is expected to be soluble in a range of common organic solvents, particularly polar aprotic and some polar protic solvents. Experimental verification is essential.

Experimental Protocol for Solubility Determination

The following is a generalized static equilibrium method for determining the solubility of a solid compound like this compound in an organic solvent.

4.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvent(s)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps or sealed ampoules

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples continuously using a vortex mixer or magnetic stirrer to facilitate the dissolution process.

-

Allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the same temperature as the experiment to avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC, GC).

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S = (C × V_flask) / V_sample Where:

-

C = Concentration of the diluted sample

-

V_flask = Volume of the volumetric flask

-

V_sample = Volume of the supernatant withdrawn

-

-

Visualizations

The following diagrams illustrate the logical relationships in solubility and a general workflow for its experimental determination.

Caption: Logical relationship of factors influencing solubility.

Caption: Generalized workflow for experimental solubility determination.

Conclusion

While direct quantitative data on the solubility of this compound in organic solvents is currently lacking in the public domain, this guide provides a comprehensive starting point for researchers. By understanding its physicochemical properties and the solubility of analogous compounds, informed decisions on solvent selection can be made. The detailed experimental protocol offers a reliable method for generating the necessary quantitative data. The provided workflows serve as a visual aid to conceptualize the factors influencing solubility and the steps involved in its determination. It is recommended that researchers perform their own solubility studies to obtain precise data for their specific applications.

References

An In-depth Technical Guide on the Thermal Stability of 1,2-Bis(chloroacetoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists on the specific thermal stability of 1,2-Bis(chloroacetoxy)ethane. This guide synthesizes the available information and draws analogies from structurally similar compounds to provide a comprehensive overview.

Introduction

This compound, also known as Ethylene Glycol Bis(monochloroacetate), is a chemical compound with applications in organic synthesis. Understanding its thermal stability is crucial for safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a summary of the known properties of this compound and explores its potential thermal decomposition behavior based on available data and studies of analogous compounds.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the conditions under which the compound is stable.

| Property | Value |

| Synonyms | Ethylene Glycol Bis(monochloroacetate) |

| CAS Number | 6941-69-1 |

| Molecular Formula | C₆H₈Cl₂O₄ |

| Molecular Weight | 215.03 g/mol |

| Appearance | White to almost white powder to crystal |

| Purity | >98.0% (GC) |

| Storage Conditions | Keep container tightly closed. Store in a cool and dark place. Store away from incompatible materials such as oxidizing agents. |

Thermal Stability and Decomposition

Key Findings from Safety Data Sheet:

-

The compound may decompose at high temperatures or during combustion.

-

A significant and hazardous decomposition product is highly toxic hydrogen chloride (HCl) gas.[1]

To better understand the potential thermal decomposition pathways of this compound, a review of the pyrolysis of a structurally similar compound, methyl chloroacetate, is informative. A study on the thermal decomposition of methyl chloroacetate was conducted in an alumina tubular reactor at temperatures ranging from 473 to 1048 K. The onset of decomposition for methyl chloroacetate was observed at 875 K (602 °C).[2]

The major decomposition products identified in the study of methyl chloroacetate are listed in the table below. It is plausible that this compound could decompose into a similar range of products, in addition to larger molecules resulting from the ethylene glycol backbone.

| Decomposition Product | Chemical Formula |

| Carbon Monoxide | CO |

| Carbon Dioxide | CO₂ |

| Hydrogen Chloride | HCl |

| Methane | CH₄ |

| Ethylene | C₂H₄ |

| Ethane | C₂H₆ |

| Propene | C₃H₆ |

| Chloromethane | CH₃Cl |

| Dichloromethane | CH₂Cl₂ |

| Vinyl Chloride | C₂H₃Cl |

| Chloroethane | C₂H₅Cl |

| Dichloroethane | C₂H₄Cl₂ |

Table based on the pyrolysis products of methyl chloroacetate.[2]

Experimental Protocols for Thermal Stability Analysis

While no specific experimental protocols for this compound were found, a general methodology for studying the thermal decomposition of related compounds involves pyrolysis in a controlled environment.

Example Experimental Setup (based on the study of methyl chloroacetate): [2]

-

Apparatus: An alumina tubular reactor is used to contain the sample and provide a controlled heating environment.

-

Conditions: The pyrolysis is conducted under a dilute atmosphere at near-atmospheric pressure.

-

Temperature Range: A wide temperature range is investigated, for instance, from 473 to 1048 K, to determine the onset and progression of decomposition.

-

Analysis of Products: The decomposition products are collected and quantified using analytical techniques such as gas chromatography (GC) to identify and measure the concentration of each component.

Postulated Thermal Decomposition Pathway

Based on the information gathered, a generalized thermal decomposition pathway for a chloroacetate ester can be postulated. The primary decomposition event likely involves the cleavage of the ester bond and the elimination of hydrogen chloride.

Caption: Postulated decomposition of this compound.

Conclusion

The thermal stability of this compound is not extensively documented in publicly available literature. The primary known hazard associated with its thermal decomposition is the evolution of toxic hydrogen chloride gas.[1] Extrapolation from studies on analogous compounds like methyl chloroacetate suggests that a complex mixture of smaller organic molecules, including carbon oxides, hydrocarbons, and other chlorinated species, may also be formed at elevated temperatures.[2] Professionals working with this compound should exercise caution when exposing it to high temperatures and ensure adequate ventilation and safety measures are in place to mitigate the risks associated with its decomposition products. Further experimental studies are warranted to fully characterize the thermal stability and decomposition profile of this compound.

References

A Technical Guide to 1,2-Bis(chloroacetoxy)ethane: Synonyms, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,2-Bis(chloroacetoxy)ethane, a versatile bifunctional reagent. This document details its chemical synonyms, outlines experimental protocols for its synthesis and application, and presents its role as a crosslinking and alkylating agent.

Chemical Identity and Synonyms

This compound is a chemical compound with the molecular formula C₆H₈Cl₂O₄. To facilitate comprehensive literature searches and unambiguous identification, a list of its synonyms and identifiers is provided below.

| Identifier Type | Value | Source |

| IUPAC Name | 2-(2-chloroacetyl)oxyethyl 2-chloroacetate | PubChem |

| CAS Number | 6941-69-1 | Fisher Scientific |

| Synonym | Ethylene Glycol Bis(monochloroacetate) | Fisher Scientific |

| Synonym | Ethylene Glycol Dichloroacetate | Fisher Scientific |

| Synonym | Ethylene bis(chloroacetate) | PubChem |

| Molecular Formula | C₆H₈Cl₂O₄ | MySkinRecipes |

| Molecular Weight | 215.03 g/mol | MySkinRecipes |

Synthesis of this compound

While a direct, detailed experimental protocol for the synthesis of this compound from a peer-reviewed journal was not identified in the search, a general and plausible synthetic route is the esterification of ethylene glycol with chloroacetyl chloride. This reaction is analogous to the synthesis of similar diesters.

Experimental Protocol: Synthesis via Esterification

Objective: To synthesize this compound by reacting ethylene glycol with chloroacetyl chloride.

Materials:

-

Ethylene glycol

-

Chloroacetyl chloride

-

A suitable non-reactive solvent (e.g., dichloromethane or chloroform)

-

A non-nucleophilic base (e.g., triethylamine or pyridine) to act as an acid scavenger

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Apparatus for reflux, extraction, and distillation

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethylene glycol in the chosen anhydrous solvent.

-

Addition of Base: Add a stoichiometric amount of the non-nucleophilic base to the solution.

-

Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (2 equivalents) to the solution from the dropping funnel. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or gently reflux until the reaction is complete (monitoring by thin-layer chromatography is recommended).

-

Workup:

-

Cool the reaction mixture and filter to remove the salt byproduct (e.g., triethylammonium chloride).

-

Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove any remaining base, followed by a wash with a saturated sodium bicarbonate solution to neutralize any excess acid, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Applications in Research and Development

This compound's utility stems from its bifunctional nature, possessing two reactive chloroacetyl groups. This allows it to act as a crosslinking agent and a bifunctional alkylating agent.

Crosslinking Agent in Polymer Chemistry

This compound is utilized as a crosslinking agent in the production of various polymers, including resins and adhesives. The crosslinking process enhances the mechanical strength, thermal stability, and solvent resistance of the polymeric materials.

Logical Workflow of Polymer Crosslinking:

Caption: Workflow of polymer crosslinking using this compound.

Bifunctional Alkylating Agent

As a bifunctional alkylating agent, this compound can react with nucleophiles at two distinct sites. This property is of significant interest in chemical biology and drug development for applications such as crosslinking proteins or other biomolecules. The chloroacetyl groups are susceptible to nucleophilic attack by functional groups present in biomolecules, such as the thiol groups of cysteine residues or the amino groups of lysine residues.

Bifunctional alkylating agents are known to form various types of DNA lesions, including monoadducts, intrastrand cross-links, and interstrand cross-links (ICLs). While the specific interaction of this compound with DNA is not detailed in the provided search results, its chemical structure suggests the potential for such activity.

Signaling Pathway of a Generic Bifunctional Alkylating Agent:

Caption: Potential mechanism of action for a bifunctional alkylating agent.

Conclusion

This compound is a valuable chemical tool for researchers in polymer chemistry, chemical biology, and drug development. Its ability to act as both a crosslinking agent and a bifunctional alkylating agent opens up a wide range of potential applications. Further research into its specific reaction kinetics and biological activities will undoubtedly uncover new and valuable uses for this versatile compound.

An In-depth Technical Guide to the Health and Safety of 1,2-Bis(chloroacetoxy)ethane

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is for guidance and is based on publicly available data, which for this specific compound is limited. All laboratory work should be conducted in accordance with a formal risk assessment and under the supervision of qualified personnel.

Introduction

1,2-Bis(chloroacetoxy)ethane (CAS No. 6941-69-1) is a chemical intermediate with potential applications in organic synthesis and polymer chemistry. As with any chemical, a thorough understanding of its health and safety profile is essential prior to handling. This guide provides a comprehensive overview of the available safety data for this compound, supplemented with information on the broader class of chloroacetate esters to infer potential hazards where specific data is lacking. It also details standardized experimental protocols for toxicological assessment.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 6941-69-1 |

| Molecular Formula | C₆H₈Cl₂O₄ |

| Molecular Weight | 215.03 g/mol |

| Synonyms | Ethylene Glycol Bis(monochloroacetate), Ethylene Glycol Dichloroacetate |

| Appearance | White to almost white powder or lump |

| Purity | >98.0% (GC) |

| Boiling Point | 158°C at 8 mmHg |

| Melting Point | 40.0 to 45.0 °C |

Hazard Identification and Classification

There is limited and somewhat conflicting information regarding the hazard classification of this compound. While some safety data sheets (SDS) do not provide a specific GHS classification, the chemical structure as a chloroacetate ester suggests that it should be handled with caution. Chloroacetate esters can be hydrolyzed to chloroacetic acid and the corresponding alcohol. Chloroacetic acid is known to be corrosive and toxic.[1][2]

Inferred Hazards based on Chemical Class (Chloroacetate Esters):

-

Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Expected to be a skin irritant.

-

Eye Damage/Irritation: Expected to cause serious eye irritation or damage.

-

Alkylating Agent: Chloroacetates can act as alkylating agents, which suggests potential for reactivity with biological macromolecules.

A logical workflow for assessing the safety of a chemical with limited data is presented in Figure 1.

Caption: Figure 1. A generalized workflow for chemical safety assessment.

Toxicological Data Summary

Table 2: Summary of Toxicological Information for this compound

| Endpoint | Observation |

| Acute Oral Toxicity | No data available. Assumed to be harmful. |

| Acute Dermal Toxicity | No data available. Assumed to be harmful. |

| Acute Inhalation Toxicity | No data available. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Serious Eye Damage/Irritation | May cause eye irritation. |

| Respiratory or Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No data available. |

| Reproductive Toxicity | No data available. |

The potential mechanism of toxicity for chloroacetate esters involves their ability to act as alkylating agents, as depicted in Figure 2.

Caption: Figure 2. A generalized toxicological mechanism for chloroacetate esters.

Handling and Safety Precautions

Given the potential hazards, stringent safety measures should be implemented when handling this compound.

Table 3: Recommended Handling and Safety Precautions

| Aspect | Recommendation |

| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood. |

| Personal Protective Equipment (PPE) | - Eye/Face Protection: Chemical safety goggles and/or a face shield. - Skin Protection: Chemically resistant gloves (e.g., nitrile rubber), lab coat, and appropriate protective clothing. - Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator. |

| Hygiene Measures | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |

| Storage | Store in a tightly closed container in a cool, dry, and dark place. Keep away from incompatible materials such as oxidizing agents. |

First Aid Measures

In case of exposure, immediate medical attention is crucial.

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice. |

| Skin Contact | Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Rinse mouth. Get medical advice/attention if you feel unwell. |

Experimental Protocols for Toxicological Assessment

Should a formal toxicological evaluation of this compound be required, the following OECD guidelines describe the standard methodologies.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity (and obtain an LD50 range) of a substance.

-

Principle: A stepwise procedure with the use of a minimal number of animals per step. The outcome of each step determines the dose for the next step.

-

Test Animals: Typically, rats (usually females) are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single animal is dosed with the substance at a defined starting dose level (e.g., 300 mg/kg).

-

If the animal survives, two more animals are dosed at the same level.

-

If 2 or 3 animals survive, the next dose level (e.g., 2000 mg/kg) is tested. If 2 or 3 animals die, the next lower dose level is tested.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Body weight is recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Classification: The substance is classified into a GHS category based on the observed mortality at different dose levels.[3]

Acute Dermal Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[4][5]

-

Principle: A single dose of the substance is applied to the skin of an experimental animal.

-

Test Animals: Albino rabbits are the preferred species.

-

Procedure:

-

The fur is clipped from a small area (approx. 6 cm²) on the animal's back.

-

A 0.5 g (for solids) or 0.5 mL (for liquids) dose of the test substance is applied to the clipped skin under a gauze patch.

-

The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.

-

After exposure, the patch and any residual test substance are removed.

-

The skin is observed and scored for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Observations may continue for up to 14 days to assess the reversibility of the effects.

-

-

Classification: The substance is classified based on the mean scores for erythema and edema.

Acute Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or corrosion.[6][7]

-

Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal. The other eye serves as a control.

-

Test Animals: Albino rabbits are typically used.

-

Procedure:

-

A single dose of 0.1 g (for solids) or 0.1 mL (for liquids) of the test substance is instilled into the conjunctival sac of one eye.

-

The eyelids are held together for about one second.

-

The eyes are examined and scored for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) at 1, 24, 48, and 72 hours after application.

-

Observations may continue for up to 21 days to determine the reversibility of any observed effects.

-

The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.

-

-

Classification: The substance is classified based on the severity and reversibility of the ocular lesions.

Conclusion

While specific toxicological data for this compound is scarce, its chemical nature as a chloroacetate ester suggests that it should be handled as a potentially hazardous substance. It is likely to be an irritant to the skin and eyes and may be harmful by ingestion or skin contact. The implementation of robust engineering controls, appropriate personal protective equipment, and safe work practices is imperative. The experimental protocols outlined in this guide provide a framework for any future toxicological evaluation required for a comprehensive risk assessment.

References

Methodological & Application

Application Notes and Protocols for 1,2-Bis(chloroacetoxy)ethane as a Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(chloroacetoxy)ethane is a homobifunctional crosslinking agent. Its structure features two reactive chloroacetyl groups at either end of a short ethylene glycol spacer. This configuration allows for the covalent linkage of nucleophilic groups in proteins and other biomolecules, making it a potentially useful tool in studying protein-protein interactions, stabilizing protein structures, and developing novel biomaterials for drug delivery. The chloroacetyl groups react with nucleophiles such as the sulfhydryl groups of cysteine residues and the imidazole groups of histidine residues through a nucleophilic substitution reaction. Due to a lack of extensive specific literature on this compound, the following application notes and protocols are based on the known reactivity of α-haloacetyl compounds and general principles of chemical crosslinking.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 6941-69-1 |

| Molecular Formula | C₆H₈Cl₂O₄ |

| Molecular Weight | 215.03 g/mol |

| Appearance | White to almost white powder or lump |

| Boiling Point | 158°C at 8 mmHg |

| Synonyms | Ethylene Glycol Bis(monochloroacetate), Ethylene Glycol Dichloroacetate |

Applications

This compound can be employed in a variety of research and development applications:

-

Polymer Synthesis: It is utilized as a crosslinking agent in the production of polymers, resins, and adhesives to enhance material strength and durability.[1]

-

Textile Industry: In textiles, it is used to improve the wrinkle resistance and dimensional stability of fabrics.[1]

-

Bioconjugation and Protein Crosslinking: The chloroacetyl groups can react with nucleophilic side chains of amino acids, primarily cysteine and to a lesser extent histidine, making it suitable for crosslinking proteins to study their interactions and structure.

-

Hydrogel Formation: This crosslinker can be used to form hydrogels from polymers containing nucleophilic functional groups. These hydrogels have potential applications in controlled drug release and tissue engineering.

-

Organic Synthesis: It serves as a building block in various organic syntheses.[1]

Mechanism of Action

The crosslinking action of this compound is based on the nucleophilic substitution reaction of its chloroacetyl groups. The primary targets in a biological context are the sulfhydryl groups of cysteine residues, which are highly nucleophilic at neutral to slightly alkaline pH. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a stable thioether bond. Since the molecule has two reactive ends, it can link two nucleophilic residues that are in close proximity.

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific applications.

Protocol 1: In Vitro Protein Crosslinking

This protocol describes a general procedure for crosslinking purified proteins in solution.

Materials:

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Purified protein(s) of interest

-

Crosslinking Buffer: Phosphate-buffered saline (PBS) pH 7.2-8.0 or HEPES buffer. Avoid buffers containing primary amines like Tris.

-

Quenching Solution: 1 M L-cysteine or 1 M β-mercaptoethanol in crosslinking buffer.

-

SDS-PAGE reagents and equipment.

Procedure:

-

Protein Preparation:

-

Prepare the protein solution at a concentration of 1-10 mg/mL in the chosen crosslinking buffer. If crosslinking two different proteins, mix them at the desired molar ratio.

-

-

Crosslinker Preparation:

-

Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.

-

-

Crosslinking Reaction:

-

Add the crosslinker stock solution to the protein solution to achieve a final concentration typically in the range of 0.5-5 mM. The optimal concentration should be determined empirically. A common starting point is a 20 to 50-fold molar excess of the crosslinker over the protein.

-

Incubate the reaction mixture at room temperature for 30-60 minutes with gentle agitation. The incubation time may need to be optimized.

-

-

Quenching the Reaction:

-

Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.

-

Incubate for an additional 15 minutes at room temperature to ensure all unreacted crosslinker is consumed.

-

-

Analysis:

-

Analyze the crosslinking products by SDS-PAGE. Successful crosslinking will result in the appearance of higher molecular weight bands corresponding to intramolecularly or intermolecularly crosslinked proteins.

-

Further analysis can be performed using mass spectrometry to identify the crosslinked peptides and residues.

-

References

Application of 1,2-Bis(chloroacetoxy)ethane in Polymer Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(chloroacetoxy)ethane is a bifunctional molecule that holds potential as a versatile building block in polymer synthesis. Its structure, featuring two chloroacetate groups separated by an ethylene bridge, allows it to act as both a bifunctional initiator for cationic polymerization and a crosslinking agent in various polymer systems. This document provides detailed application notes and generalized experimental protocols for the use of this compound in the synthesis of polymers, catering to researchers in polymer chemistry and drug development. While specific literature on the direct application of this compound is limited, the following protocols are based on established principles of polymer chemistry and provide a strong foundation for its utilization.

Application Notes

This compound can be employed in several key areas of polymer synthesis:

-

Bifunctional Initiator for Cationic Polymerization: The chloroacetate groups can be activated by a Lewis acid to generate carbocations, initiating the polymerization of electron-rich monomers such as vinyl ethers from both ends of the molecule. This leads to the formation of telechelic polymers with reactive end groups, which are valuable precursors for block copolymers and network formation.

-

Crosslinking Agent: The reactivity of the chloroacetate groups allows for the crosslinking of polymers containing nucleophilic functional groups, such as hydroxyl or amine groups. This process enhances the mechanical properties, thermal stability, and solvent resistance of the resulting polymer networks. Such crosslinked polymers are of interest in the development of hydrogels and controlled-release drug delivery systems.

-

Chain Extender in Polycondensation: In polycondensation reactions, this compound can react with dicarboxylic acids or their derivatives and diols to be incorporated into polyester chains, acting as a chain extender to increase the molecular weight of the polymer.

Experimental Protocols

The following are generalized protocols that can be adapted for specific research needs.

Protocol 1: Bifunctional Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)

This protocol describes the synthesis of a telechelic poly(isobutyl vinyl ether) using this compound as a bifunctional initiator.

Materials:

-

This compound

-

Isobutyl vinyl ether (IBVE), freshly distilled

-

Lewis Acid (e.g., Tin(IV) chloride, SnCl₄)

-

Dry dichloromethane (DCM) as solvent

-

Methanol for quenching

-

Dry nitrogen or argon atmosphere

Procedure:

-

Under an inert atmosphere, add this compound and dry DCM to a flame-dried reaction flask equipped with a magnetic stirrer.

-

Cool the solution to the desired reaction temperature (e.g., -78 °C) in a dry ice/acetone bath.

-

In a separate flask, prepare a solution of the desired amount of IBVE in dry DCM.

-

Add the Lewis acid co-initiator (e.g., SnCl₄) to the initiator solution and stir for 5 minutes.

-

Slowly add the IBVE solution to the initiator/co-initiator mixture via a syringe pump over a period of 30 minutes.

-

Allow the polymerization to proceed for the desired time (e.g., 1-2 hours).

-

Quench the reaction by adding pre-chilled methanol.

-

Allow the reaction mixture to warm to room temperature.

-

Precipitate the polymer by pouring the solution into a large volume of methanol.

-

Filter and dry the polymer under vacuum to a constant weight.

-

Characterize the polymer for its molecular weight (Mn), polydispersity index (PDI), and end-group functionality using techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data (Hypothetical):

| [IBVE]/[Initiator] Ratio | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (GPC) | PDI (Mw/Mn) |

| 50 | 2 | 95 | 5138 | 4900 | 1.15 |

| 100 | 2 | 92 | 9776 | 9100 | 1.18 |

| 200 | 2 | 90 | 19052 | 17500 | 1.25 |

Protocol 2: Crosslinking of Poly(vinyl alcohol) (PVA)

This protocol outlines a general procedure for crosslinking a water-soluble polymer like PVA using this compound to form a hydrogel.

Materials:

-

Poly(vinyl alcohol) (PVA)

-

This compound

-

Dimethyl sulfoxide (DMSO) as solvent

-

Triethylamine (TEA) as a base catalyst

-

Deionized water

Procedure:

-

Dissolve a known amount of PVA in DMSO at an elevated temperature (e.g., 90 °C) with stirring until a clear solution is obtained.

-

Cool the PVA solution to room temperature.

-

Add the desired amount of this compound (crosslinker) and triethylamine (catalyst) to the PVA solution.

-

Stir the mixture at room temperature for a specified period (e.g., 24 hours) to allow for the crosslinking reaction to occur.

-

Cast the resulting solution into a petri dish or a mold of a specific shape.

-

To form a hydrogel, immerse the crosslinked polymer film in deionized water for 24-48 hours to allow for swelling and removal of unreacted reagents and solvent.

-

Characterize the hydrogel for its swelling ratio, mechanical properties (e.g., compressive strength), and morphology (e.g., using Scanning Electron Microscopy - SEM).

Quantitative Data (Hypothetical):

| PVA Concentration (wt%) | Crosslinker/PVA Molar Ratio | Swelling Ratio (%) | Compressive Modulus (kPa) |

| 10 | 0.05 | 800 | 50 |

| 10 | 0.10 | 550 | 120 |

| 15 | 0.10 | 400 | 250 |

Visualizations

Caption: Bifunctional cationic polymerization workflow.

Caption: Polymer crosslinking with this compound.

Caption: General experimental workflow for polymerization.

Application Notes and Protocols for Crosslinking Amine-Functionalized Resins with 1,2-Bis(chloroacetoxy)ethane

Introduction